molecular formula C16H18ClNO2 B6144288 {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine CAS No. 1156994-13-6

{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine

Cat. No.: B6144288
CAS No.: 1156994-13-6
M. Wt: 291.77 g/mol
InChI Key: ZFCMCAHFXXVFDP-UHFFFAOYSA-N
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Description

{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine is a chemical compound with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . This compound is characterized by the presence of a chlorophenoxy group and a propoxyphenyl group linked to a methanamine moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine typically involves the reaction of 4-chlorophenol with 3-chloropropanol to form 4-(3-chloropropoxy)chlorobenzene. This intermediate is then reacted with 4-hydroxybenzylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • {4-[3-(4-bromophenoxy)propoxy]phenyl}methanamine
  • {4-[3-(4-fluorophenoxy)propoxy]phenyl}methanamine
  • {4-[3-(4-methylphenoxy)propoxy]phenyl}methanamine

Uniqueness

{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

[4-[3-(4-chlorophenoxy)propoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-14-4-8-16(9-5-14)20-11-1-10-19-15-6-2-13(12-18)3-7-15/h2-9H,1,10-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMCAHFXXVFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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